molecular formula C23H22ClN5O3 B2866923 3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848220-45-1

3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2866923
CAS RN: 848220-45-1
M. Wt: 451.91
InChI Key: JVQJSPFHNGXJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O3 and its molecular weight is 451.91. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Activity and Molecular Docking Studies

Purine derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, demonstrating potential in the management of diseases like diabetes. For instance, a series of phosphorylated derivatives of purine showed significant inhibition toward pancreatic α-amylase, with compounds exhibiting IC50 values in a competitive range compared to the standard drug, acarbose (Kumar et al., 2021). This study highlights the therapeutic potential of purine derivatives in inhibiting enzymes relevant to disease pathways.

Synthesis and Chemical Properties

The synthesis of new purinediones and related compounds has been a focus of research, aiming at understanding their chemical properties and potential applications. Studies have explored various synthetic routes to obtain purinediones with specific substitutions, aiming to enhance their biological activity or solubility (imo et al., 1995). These synthetic efforts contribute to the development of novel compounds for further pharmacological evaluation.

Biological Evaluation and Pharmacological Potential

Purine derivatives have been evaluated for their affinity towards different biological targets, including receptors and enzymes relevant to neurodegenerative diseases and cancer. For example, derivatives have shown high affinity for 5-HT(1A) receptors, indicating potential as ligands for neurological disorders (Jurczyk et al., 2004). Furthermore, compounds with modifications in the purine structure have been assessed for anti-inflammatory activity, revealing promising leads for further drug development (Kaminski et al., 1989).

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-5-3-6-16(24)13-15)28-12-4-11-27(22(28)25-20)17-7-9-18(32-2)10-8-17/h3,5-10,13H,4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQJSPFHNGXJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.